Ethyl 3-acetyl-4-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-acetyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(14)8-4-5-10(13)9(6-8)7(2)12/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEGDOHAFHDXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505032 | |
| Record name | Ethyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57009-53-7 | |
| Record name | Ethyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Acetyl 4 Hydroxybenzoate and Its Analogues
Conventional Organic Synthesis Approaches to Ethyl 3-acetyl-4-hydroxybenzoate
Traditional synthetic routes typically involve the sequential introduction of the ester and acetyl functionalities onto the 4-hydroxybenzoic acid backbone. These methods rely on well-established, foundational reactions in organic chemistry.
The initial step in many synthetic pathways is the formation of the ethyl ester of 4-hydroxybenzoic acid, a compound commonly known as Ethylparaben (B1671687). nih.govwikipedia.org This is a classic Fischer esterification reaction, where 4-hydroxybenzoic acid is reacted with an excess of ethanol (B145695) in the presence of an acid catalyst. google.com
Commonly used catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid. google.comguidechem.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the product by removing the water formed during the reaction. google.com While effective, these traditional catalysts can be corrosive and lead to purification challenges. derpharmachemica.comgoogle.com The resulting product, Ethyl 4-hydroxybenzoate (B8730719), serves as the key intermediate for subsequent acylation. nih.gov
Table 1: Catalysts Used in the Synthesis of Ethyl 4-hydroxybenzoate
| Catalyst | Reactants | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Sulfuric Acid | 4-Hydroxybenzoic acid, Ethanol | Reflux | Not specified | google.com |
| p-Toluenesulfonic acid | 4-Hydroxybenzoic acid, Ethanol | Reflux, water removal | High | guidechem.com |
| Neodymium Trioxide | 4-Hydroxybenzoic acid, Ethanol | Reflux for 4 hours | 78.4% | guidechem.com |
| (NH₄)₆[MnMo₉O₃₂]·8H₂O | 4-Hydroxybenzoic acid, Ethanol | Reflux for 2 hours | 96.3% | derpharmachemica.com |
| Modified Metal Oxide Solid Superacid | 4-Hydroxybenzoic acid, Ethanol | Reflux at 75-85°C | 92.3% | google.com |
With Ethyl 4-hydroxybenzoate as the starting material, the next critical step is the introduction of the acetyl group onto the benzene (B151609) ring. The Fries rearrangement is a powerful and historically significant reaction for this purpose. wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. sigmaaldrich.com
The process begins with the O-acetylation of Ethyl 4-hydroxybenzoate to form Ethyl 4-acetoxybenzoate. This intermediate is then subjected to the Fries rearrangement. The reaction is ortho and para selective, and the desired ortho-acetylated product (this compound) can be favored by adjusting the reaction conditions. wikipedia.orgbyjus.com Specifically, higher temperatures tend to favor the formation of the ortho isomer, while lower temperatures favor the para isomer. byjus.com The choice of solvent also plays a role, with non-polar solvents often promoting ortho-substitution. byjus.com Common Lewis acid catalysts include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄). sigmaaldrich.com However, these catalysts are required in stoichiometric amounts and can be corrosive. rsc.orgorganic-chemistry.org
To overcome the regioselectivity issues associated with classical electrophilic substitution, directed functionalization techniques offer a more precise method for substitution at the ortho-position of the hydroxyl group. The most prominent of these is the Directed ortho-Metalation (DoM) reaction. thieme-connect.comwku.edu
In this strategy, the hydroxyl group of a phenol (B47542) is first converted into a directing metalating group (DMG), such as a carbamate (B1207046) ester. cdnsciencepub.comcdnsciencepub.com For instance, O-Aryl N-isopropylcarbamates can be used as substrates. thieme-connect.com This DMG directs a strong base, typically an organolithium reagent like n-butyllithium in the presence of TMEDA, to selectively deprotonate the adjacent ortho-position, forming a lithiated intermediate. cdnsciencepub.comcdnsciencepub.com This intermediate is stable at low temperatures (e.g., -78°C) and does not undergo an anionic Fries rearrangement. cdnsciencepub.comcdnsciencepub.com The resulting aryllithium species can then be treated with an appropriate acetylating electrophile (such as acetyl chloride or acetic anhydride) to install the acetyl group specifically at the desired C-3 position. The final step involves the mild basic hydrolysis of the carbamate group to regenerate the free phenol, yielding this compound. thieme-connect.comcdnsciencepub.com This method provides high yields and excellent regiochemical control. cdnsciencepub.com
Advanced and Environmentally Conscious Synthetic Routes
Reflecting the principles of green chemistry, modern synthetic efforts focus on developing more efficient, safer, and environmentally friendly methods. These include the use of advanced catalytic systems and alternative energy sources.
To circumvent the problems associated with traditional catalysts, significant research has been devoted to developing heterogeneous and recyclable catalytic systems.
For esterification, solid acid catalysts such as zeolites, ion-exchange resins, and heteropoly acids have emerged as valuable alternatives. guidechem.comrsc.org For example, catalysts like neodymium trioxide and modified metal oxide solid superacids have been shown to effectively catalyze the synthesis of Ethyl 4-hydroxybenzoate with high yields, easy separation, and the potential for reuse, thereby reducing corrosive waste. guidechem.comgoogle.comgoogle.com
In acylation reactions, particularly the Fries rearrangement, solid acid catalysts like microporous zeolites (e.g., ZSM-5 and beta zeolites) are being explored to replace traditional Lewis acids. rsc.orgrsc.org These solid acids can facilitate the transformation of aryl esters to hydroxyacetophenones, minimizing the generation of toxic and corrosive waste associated with catalysts like AlCl₃. rsc.org Furthermore, novel catalytic systems, such as copper(II) chloride in the presence of triphenylphosphine, have been developed for the intermolecular ortho-acylation of phenols, offering another pathway to ortho-functionalized products. nih.govrsc.org Recent studies have also demonstrated the use of liquid metal alloys as a medium to regulate the selectivity of zeolite catalysts in phenol acylation, dramatically shifting the product selectivity towards O-acylation (ester formation) over C-acylation (ketone formation). acs.org
Microwave-assisted organic synthesis has become a prominent tool in green chemistry, offering advantages such as significantly reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods. youtube.comnih.gov The heating mechanism in microwave synthesis involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. youtube.com
This technology has been successfully applied to the synthesis of various hydroxybenzoate derivatives. For example, the synthesis of 2-hydroxydeoxybenzoins from 3-aryl-4-hydroxycoumarins has been achieved efficiently in water using microwave irradiation. nih.gov Similarly, derivatives of 2-hydroxybenzohydrazide (B147611) have been synthesized via condensation reactions under microwave conditions, yielding good results in a short time frame. fip.org The synthesis of ethyl 4-nitrobenzoate, an analogue of ethyl 4-hydroxybenzoate, has also been effectively carried out using microwave irradiation in the presence of zeolite catalysts. scirp.org These examples demonstrate the potential of microwave-assisted synthesis as a rapid and efficient method for producing this compound and its related analogues, aligning with the principles of sustainable chemistry. japsonline.com
Multi-Component Reactions and Tandem Processes for Scaffold Assembly
The efficient construction of highly functionalized molecules like this compound is a central goal in modern organic synthesis. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in this regard researchgate.net. These reactions are prized for their high atom economy, convergence, and operational simplicity, which reduces the need for costly and time-consuming purification of intermediates rsc.org.
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where a single event triggers the formation of a subsequent reactive intermediate, all within one pot rsc.org. This strategy allows for a dramatic increase in molecular complexity from simple starting materials in a single, efficient process rsc.org. While specific MCR or tandem reactions leading directly to this compound are not prominently documented, the principles are widely applied to synthesize structurally related compounds. For instance, tandem double [3+2] cycloaddition reactions have been used to create complex spiro compounds, and base-promoted tandem reactions of sulfolenes with bis-vinyl ketones can generate highly functionalized bicyclic systems researchgate.netnih.gov. Similarly, one-pot methods for synthesizing substituted benzaldehydes and β-acetamido ketones from simple starting materials highlight the power of these strategies in building complex aromatic scaffolds researchgate.netliberty.edu. The development of such a process for this compound would likely involve the strategic combination of precursors that can undergo sequential acylation, esterification, and rearrangement or condensation steps.
Synthesis of Precursors and Key Intermediates for this compound
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 3-acetyl-4-hydroxybenzoic acid. The preparation of this acid and the alternative precursor, Ethyl 4-hydroxybenzoate, are critical steps.
3-Acetyl-4-hydroxybenzoic acid serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals myskinrecipes.com. Its preparation can be approached via a two-step sequence starting from the readily available 4-hydroxybenzoic acid.
Acetylation of 4-hydroxybenzoic acid : The first step involves the acetylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid. This is typically achieved by reacting dry 4-hydroxybenzoic acid with acetic anhydride, often with a catalytic amount of concentrated sulfuric acid. The mixture is warmed to facilitate the reaction, and upon cooling and addition of water, the product, 4-acetoxybenzoic acid, precipitates and can be isolated by filtration libretexts.org.
Fries Rearrangement : The key step to introduce the acetyl group onto the aromatic ring at the position ortho to the hydroxyl group is the Fries rearrangement. This reaction involves treating 4-acetoxybenzoic acid with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), without a solvent or in an appropriate high-boiling solvent. The acyl group migrates from the phenolic oxygen to the carbon atom of the aromatic ring. The Fries rearrangement of acyloxyarenes is a standard method for preparing o-hydroxyaryl ketones arkat-usa.org. The reaction's outcome can be temperature-dependent, potentially yielding a mixture of ortho and para isomers. In the case of 7-acetoxy-4-methylquinolin-2-one, a related heterocyclic structure, lower temperatures favored the kinetically controlled product, while higher temperatures favored the more thermodynamically stable isomer arkat-usa.org. For 4-acetoxybenzoic acid, the desired product is 3-acetyl-4-hydroxybenzoic acid.
This intermediate is a solid with the molecular formula C₉H₈O₄ and a molecular weight of 180.159 g/mol .
Ethyl 4-hydroxybenzoate, a common paraben, is another crucial intermediate. It can be synthesized directly and then subjected to acylation. The most common method for its preparation is the Fischer esterification of p-hydroxybenzoic acid with ethanol.
This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. However, due to issues with corrosion and environmental concerns associated with sulfuric acid, various other catalysts have been developed. These include solid superacids and heteropoly acids, which offer advantages like high catalytic activity, ease of operation, non-corrosiveness, and recyclability libretexts.orgchemicalbook.com. For example, a modified metal oxide solid superacid (WO₃/B₂O₃-ZrO₂) and a Waugh-structure heteropoly acid ((NH₄)₆[MnMo₉O₃₂]·8H₂O) have been shown to be effective catalysts, achieving high yields of Ethyl 4-hydroxybenzoate rsc.orglibretexts.org. The reaction generally involves refluxing p-hydroxybenzoic acid and excess ethanol in the presence of the catalyst, with continuous removal of water to drive the equilibrium toward the product rsc.orglibretexts.org.
| Catalyst | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Concentrated Sulfuric Acid | Direct reaction of p-hydroxybenzoic acid and ethanol. | Good, but corrosive with side reactions. | chemicalbook.com |
| Neodymium Sesquioxide | Heating reflux for 4 hours. | High catalytic activity, non-corrosive. | chemicalbook.com |
| (NH₄)₆[MnMo₉O₃₂]·8H₂O | Alcohol:acid mole ratio 4:1, 2-hour reaction time. | 96.3% | rsc.org |
| WO₃/B₂O₃-ZrO₂ (Solid Superacid) | Reflux temperature (75-85°C) for 3-4 hours. | 92.6% | libretexts.org |
Rational Design and Synthesis of this compound Analogues
The synthesis of analogues of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be made to the ester group or the aromatic ring.
Varying the ester group is a straightforward way to create analogues. This can be accomplished either by direct esterification of 3-acetyl-4-hydroxybenzoic acid with different alcohols (e.g., methanol (B129727), propanol, butanol) under standard acid-catalyzed conditions or through transesterification. Transesterification would involve reacting this compound with a different alcohol, typically in the presence of an acid or base catalyst. For instance, the conversion of an ethyl ester to a methyl ester can be achieved using lithium methoxide (B1231860) or sodium methoxide in methanol.
Introducing or modifying substituents on the benzene ring provides a diverse set of analogues. The synthetic strategies for these compounds often involve starting with an already substituted benzoic acid derivative. For example, starting with 3-nitro-4-chlorobenzoic acid, one can perform nucleophilic substitution of the chlorine with a hydroxide, followed by reduction of the nitro group to an amine, to produce 3-amino-4-hydroxybenzoic acid google.com. This precursor can then be acetylated and esterified to yield further analogues.
Other examples of related, substituted benzoate (B1203000) esters reported in the literature demonstrate the chemical space that can be explored. These compounds serve as important reference points for designing new synthetic targets.
| Compound Name | Molecular Formula | Key Structural Difference from Parent Compound | Reference |
|---|---|---|---|
| Ethyl 3,4-dihydroxybenzoate | C₉H₁₀O₄ | Hydroxyl group at position 3 instead of an acetyl group. | |
| Ethyl 4-acetamido-3-hydroxybenzoate | C₁₁H₁₃NO₄ | Acetamido group at position 4 and hydroxyl at position 3, with no acetyl group. | |
| 3-Amino-4-hydroxybenzoic acid | C₇H₇NO₃ | Amino group at position 3 instead of an acetyl group; carboxylic acid instead of ethyl ester. | google.com |
Construction of Fused Heterocyclic Systems Incorporating the Hydroxybenzoate Scaffold
The strategic positioning of a hydroxyl and an acetyl group ortho to each other on the benzoate framework of this compound provides a versatile platform for the synthesis of various fused heterocyclic systems. This arrangement is characteristic of o-hydroxyaryl ketones, a class of compounds well-known for their utility in constructing chromone, coumarin, and other related heterocyclic structures through intramolecular cyclization reactions. While direct literature on the cyclization of this compound is not extensively detailed, the reactivity of analogous o-hydroxyaryl ketones serves as a strong predictive model for its synthetic potential.
Key among the synthetic strategies for forming fused heterocycles from o-hydroxyaryl ketones is the Baker-Venkataraman rearrangement. This reaction involves the intramolecular acyl migration of a 2-acyloxyacetophenone to form a 1,3-diketone, which can then be cyclized to a chromone. wordpress.com This two-step process, or its one-pot variations, is a cornerstone in the synthesis of flavonoids and other polyoxygenated heterocycles. wordpress.com
Furthermore, direct condensation reactions of o-hydroxyaryl ketones with various reagents can lead to the formation of fused systems. For instance, reactions with bifunctional reagents often proceed via initial condensation with one functional group, followed by an intramolecular cyclization involving the other. A notable example is the reaction of 3-formylchromones with bifunctional nucleophiles, which leads to a diverse array of fused heterocyclic systems. eurjchem.com This reactivity highlights the potential of the acetyl group in this compound to participate in similar condensation-cyclization sequences.
The construction of fused pyran rings is another significant application of o-hydroxyaryl ketone chemistry. Base-mediated annulation reactions have been shown to be effective in forming pyran-fused derivatives from various precursors. rsc.org Additionally, visible-light-induced radical-triggered tandem cyclizations of o-hydroxyaryl enaminones provide a modern and efficient route to chromone-containing structures. acs.org
Table 1: Synthesis of Chromone Derivatives from Analogous o-Hydroxyaryl Ketones
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2'-Hydroxyacetophenone | Acyl chloride, DBU, dry pyridine, 120-140 °C, 24 h | 3-Benzoyl-5-hydroxy-2-phenyl-4H-chromen-4-one | 66.2 |
| 2',5'-Dihydroxyacetophenone | Benzoyl chloride, DBU, dry pyridine, 120-140 °C, 24 h | 3-Benzoyl-5,7-dihydroxy-2-phenyl-4H-chromen-4-one | 55.8 |
| 2'-Hydroxy-4'-methoxyacetophenone | Acetic anhydride, Sodium acetate, 170-180 °C | 7-Methoxy-2-methylchromone | Not specified |
This table presents data for analogous compounds to illustrate the synthetic potential for the target compound.
Table 2: Synthesis of Fused Pyran Derivatives from Analogous Precursors
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Bis-allenoates | KOH, N2 atmosphere | Cyclohexane-fused pyran derivatives | Moderate to excellent |
| Bis-allenoates | Na2S, aerobic conditions | Cyclohexanone-fused pyran derivatives | Moderate to excellent |
| 3-Formylchromone | Malononitrile, piperidine, ethanol, reflux | 2-Amino-4H-pyrano[3,2-c]chromene-3-carbonitrile | High |
This table presents data for analogous compounds to illustrate the synthetic potential for the target compound.
The synthesis of fused heterocyclic systems from this compound and its analogues represents a promising area for the development of novel compounds with potential applications in various fields of chemistry and materials science. The established synthetic routes for o-hydroxyaryl ketones provide a robust framework for exploring these transformations.
Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 3 Acetyl 4 Hydroxybenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling patterns, and correlations in one- and two-dimensional spectra, the exact placement of each atom within the ethyl 3-acetyl-4-hydroxybenzoate molecule can be established.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The ethyl ester group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) of the ethyl group typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) present as a triplet from coupling with the methylene protons. The chemical shifts for these protons are influenced by the electronegative oxygen atom of the ester functionality.
The protons on the aromatic ring exhibit chemical shifts in the downfield region, a consequence of the deshielding effect of the aromatic ring current. The specific substitution pattern on the benzene (B151609) ring leads to a particular set of multiplicities (e.g., doublets, doublet of doublets) for these aromatic protons. The acetyl group's methyl protons appear as a singlet, as they have no adjacent protons to couple with. The phenolic hydroxyl proton also typically appears as a singlet, though its chemical shift can be variable and concentration-dependent.
Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Patterns for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | ~7.5-8.0 | Multiplet | - |
| Aromatic H | ~7.0-7.5 | Multiplet | - |
| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |
| -COCH₃ | ~2.6 | Singlet | - |
| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |
| -OH | Variable | Singlet | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons of the ester and acetyl groups are the most deshielded, appearing at the downfield end of the spectrum (typically >160 ppm). ucalgary.ca The aromatic carbons also have characteristic chemical shifts in the range of approximately 110-160 ppm. The methylene and methyl carbons of the ethyl group appear at the upfield end of the spectrum. ucalgary.ca
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ester C=O | ~167 |
| Acetyl C=O | >190 |
| Aromatic C-OH | ~160 |
| Aromatic C-C=O | ~130-140 |
| Aromatic C-H | ~115-135 |
| -OCH₂CH₃ | ~61 |
| -COCH₃ | ~26 |
| -OCH₂CH₃ | ~14 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached. libretexts.org An HSQC spectrum would show a cross-peak between the methylene protons and the methylene carbon of the ethyl group, and another between the methyl protons and the methyl carbon. libretexts.org Similarly, each aromatic proton would show a correlation to its corresponding aromatic carbon. libretexts.orgrsc.org
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, a correlation would be expected between the methylene protons of the ethyl group and the carbonyl carbon of the ester. youtube.com Correlations between the aromatic protons and the carbonyl carbons of both the ester and acetyl groups, as well as with other aromatic carbons, would firmly establish the substitution pattern on the benzene ring. libretexts.orgyoutube.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
The Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound show characteristic absorption bands for its key functional groups.
Carbonyl (C=O) Stretching : The molecule contains two carbonyl groups: one in the ester and one in the acetyl group. These typically give rise to strong, sharp absorption bands in the FT-IR spectrum in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by conjugation and hydrogen bonding. The ester carbonyl stretch is generally observed at a higher frequency than the ketone carbonyl stretch. arxiv.org For example, a conjugated ester C=O stretch might appear around 1720 cm⁻¹. ucalgary.ca
Hydroxyl (O-H) Stretching : The phenolic hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ in the FT-IR spectrum. The broadness of this peak is due to hydrogen bonding.
The aromatic ring gives rise to several characteristic vibrations.
C-H Stretching : Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹.
C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the aromatic ring appear as a series of sharp bands of variable intensity in the region of 1450-1600 cm⁻¹.
Out-of-Plane Bending (C-H Bending) : The pattern of strong absorption bands in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, a specific pattern of bands would be expected, helping to confirm the arrangement of the substituents.
Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Phenolic O-H Stretch | 3200-3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| Acetyl C=O Stretch | ~1680 | Strong |
| Ester C=O Stretch | ~1720 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak, Sharp |
| C-O Stretch | 1000-1300 | Strong |
| Aromatic C-H Bending (out-of-plane) | 650-900 | Strong |
Note: The exact frequencies and intensities can be influenced by the physical state of the sample (e.g., solid, liquid) and intermolecular interactions.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C11H12O4, with a calculated monoisotopic mass of 208.0736 Da. chemicalbook.com HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula. Different ionization modes can be used, resulting in various charged species.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₃O₄⁺ | 209.0808 |
| [M+Na]⁺ | C₁₁H₁₂O₄Na⁺ | 231.0628 |
| [M-H]⁻ | C₁₁H₁₁O₄⁻ | 207.0663 |
This table represents theoretical values calculated from the molecular formula.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. biorxiv.org For this compound, a precursor ion (e.g., m/z 209.0808 for [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). ekb.eg The resulting fragmentation pattern provides a fingerprint of the molecule's structure, revealing the connectivity of its functional groups.
Expected fragmentation pathways for this compound include:
Loss of an acetyl radical (•CH₃CO): A common cleavage for acetylated phenols.
Loss of ethylene (B1197577) (C₂H₄): A characteristic fragmentation of ethyl esters.
Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the ester group.
Decarbonylation: Loss of carbon monoxide (CO) from the acetyl or ester groups.
Table 2: Predicted Major MS/MS Fragments for this compound ([M+H]⁺ Precursor)
| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 181.0865 | C₂H₄ (28.0313 Da) | [M+H-C₂H₄]⁺ |
| 167.0708 | C₂H₄O (44.0262 Da) | [M+H-C₂H₄O]⁺ |
| 163.0395 | H₂O + C₂H₄ (46.0419 Da) | [M+H-H₂O-C₂H₄]⁺ |
This table contains predicted fragmentation data based on established chemical principles of mass spectrometry.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Insights
UV-Visible and fluorescence spectroscopy are used to probe the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.
The UV-Vis absorption spectrum of this compound is determined by its chromophoric system, which consists of the substituted benzene ring conjugated with the carbonyls of the acetyl and ethyl ester groups. The phenolic hydroxyl group acts as a powerful auxochrome, influencing the position and intensity of the absorption bands. Compounds with similar p-hydroxybenzoate structures are known to have wide absorption bands in the 200 to 400 nm region. nist.gov The electronic spectrum is expected to show intense π → π* transitions associated with the aromatic system and weaker n → π* transitions from the carbonyl oxygen atoms. The specific substitution pattern and intramolecular hydrogen bonding between the 4-hydroxy and 3-acetyl groups can cause shifts in the absorption maxima (λmax) compared to simpler isomers like ethyl p-hydroxybenzoate.
Table 3: Expected UV-Vis Absorption Bands and Electronic Transitions
| Wavelength Range (nm) | Type of Transition | Chromophore System |
|---|---|---|
| ~250-290 | π → π* | Substituted Benzene Ring |
This table outlines the expected absorption regions based on the molecular structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and torsion angles.
While a specific crystal structure for this compound is not available in the surveyed literature, analysis of related structures allows for predictions of its key conformational features. nih.goveurjchem.com X-ray diffraction analysis would reveal the planarity of the molecule and the orientation of the substituent groups relative to the benzene ring.
Key torsion angles of interest include:
The dihedral angle between the plane of the benzene ring and the acetyl group. In similar structures, functional groups like a nitro group can be twisted slightly from the benzene ring plane, with dihedral angles around 5.2°. nih.gov A similar small twist might be expected for the acetyl group to relieve minor steric strain.
The dihedral angle between the benzene ring and the ethyl ester group. This angle indicates the degree of co-planarity, which affects electronic conjugation.
The conformation of the ethyl chain in the ester group.
An important feature to be confirmed by crystallography would be the presence and geometry of an intramolecular hydrogen bond between the phenolic hydroxyl group (at position 4) and the carbonyl oxygen of the acetyl group (at position 3). This interaction would form a stable six-membered ring, significantly influencing the molecule's conformation and chemical properties.
Table 4: Key Torsion Angles for Structural Determination
| Torsion Angle | Atoms Involved | Significance |
|---|---|---|
| Ring-Acetyl Angle | C(2)-C(3)-C(acetyl)-O(acetyl) | Defines orientation of the acetyl group relative to the ring; indicates steric effects. |
| Ring-Ester Angle | C(2)-C(1)-C(ester)-O(ester) | Defines orientation of the ester group; impacts conjugation. |
This table lists the crucial torsion angles that would be determined from an X-ray crystal structure analysis.
Elucidation of Intermolecular Interactions and Supramolecular Assembly
A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies detailing the intermolecular interactions and supramolecular assembly of this compound. While research on structurally related compounds such as other substituted benzoates exists, providing insights into potential hydrogen bonding and π-stacking interactions, a definitive analysis of the supramolecular architecture for this compound is not possible without dedicated crystallographic data. Such an analysis would require single-crystal X-ray diffraction studies to determine the precise three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and the nature of non-covalent interactions that govern the crystal packing.
Without these foundational experimental data, a detailed and accurate description of the hydrogen bonding patterns, π–π stacking, and other van der Waals forces, along with the resulting supramolecular motifs for this compound, cannot be provided at this time. The generation of data tables specifying these interactions is therefore also not feasible. Further experimental research is required to elucidate the specific structural characteristics of this compound.
Mechanistic Biochemical and Cellular Activity Investigations of Ethyl 3 Acetyl 4 Hydroxybenzoate in Vitro Models
Enzyme Interaction and Modulation Studies in Cell-Free Systems
Investigations using isolated enzyme systems provide a foundational understanding of how a compound is metabolized and the specific enzymatic machinery it may influence. While direct studies on ethyl 3-acetyl-4-hydroxybenzoate are limited, research on structurally similar compounds, particularly ethyl 4-hydroxybenzoate (B8730719) (4-HEB), offers significant insights into its potential enzymatic interactions.
Tyrosinase, a key enzyme in melanogenesis, is known to metabolize various phenolic compounds. nih.govscitechnol.com Studies on ethyl 4-hydroxybenzoate (4-HEB), a paraben structurally related to this compound, have demonstrated that it is a substrate for tyrosinase. In an in vitro model using tyrosinase, 4-HEB was metabolized, with 48% of the compound being transformed within 90 minutes. nih.gov This biotransformation is significant as the resulting metabolites, such as o-quinones, can be highly reactive. nih.gov The metabolism of 4-HEB by tyrosinase was found to be less extensive compared to another phenolic compound, 4-hydroxyanisole (4-HA), which saw 196% metabolism under the same conditions, suggesting differences in substrate specificity and reaction rates. nih.gov
Table 1: Comparative Metabolism by Tyrosinase (90 min)
| Compound | Percentage Metabolized |
|---|---|
| Ethyl 4-hydroxybenzoate (4-HEB) | 48% |
| 4-Hydroxyanisole (4-HA) | 196% |
Data sourced from in vitro studies with tyrosinase enzyme. nih.gov
This enzymatic interaction suggests that phenolic compounds with a hydroxyl group, like this compound, could also be potential substrates for tyrosinase, leading to their biotransformation.
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a vast array of xenobiotics. wikipedia.orgnih.gov CYP2E1, in particular, is known for metabolizing small, polar molecules and is implicated in the bioactivation of various compounds, including ethanol (B145695) and acetaminophen (B1664979). wikipedia.orgnih.govyoutube.com
Research using CYP2E1-induced rat liver microsomes has shown that ethyl 4-hydroxybenzoate (4-HEB) is a substrate for this enzyme. nih.gov In these cell-free systems, 26% of 4-HEB was metabolized within 90 minutes. nih.gov This rate was lower than that observed for 4-hydroxyanisole (88%), again highlighting differences in enzyme-substrate interactions. nih.gov The metabolism of substances by CYP2E1 can lead to the formation of reactive metabolites and is often associated with the generation of oxidative stress. nih.govnih.govwisdomlib.org For instance, the activation of acetaminophen by CYP2E1 into the electrophilic N-acetyl-p-benzoquinone-imine (NAPQI) is a key step in its hepatotoxicity. nih.govnih.gov
Table 2: Comparative Metabolism by CYP2E1-Induced Liver Microsomes (90 min)
| Compound | Percentage Metabolized |
|---|---|
| Ethyl 4-hydroxybenzoate (4-HEB) | 26% |
| 4-Hydroxyanisole (4-HA) | 88% |
Data sourced from in vitro studies with CYP2E1-induced rat liver microsomes. nih.gov
Given that this compound shares a core phenolic structure, it is plausible that it could also interact with CYP2E1, potentially being metabolized through similar oxidative pathways.
Currently, there is no specific information available in the scientific literature regarding the direct interaction of this compound with sulfotransferases or cystathionine-β-synthase.
Studies on related parabens have shown they can be metabolized by other enzyme systems, such as UDP-glucuronosyltransferases (UGTs), which are involved in phase II conjugation reactions. nih.gov However, specific data on sulfotransferase activity is lacking. Similarly, while cystathionine-β-synthase plays a crucial role in sulfur metabolism, its modulation by compounds like this compound has not been reported.
Cellular Pathway Perturbation in Defined In Vitro Cell Lines (Non-Clinical Focus)
Cell-based assays allow for the investigation of a compound's effect on complex intracellular pathways, providing insights into its mechanisms of action within a biological system.
Glutathione (B108866) (GSH) is a critical intracellular antioxidant, and its depletion is a key indicator of cellular stress. nih.gov Research on ethyl 4-hydroxybenzoate (4-HEB) in human SK-MEL-28 melanoma cells has demonstrated that the compound causes a time-dependent decrease in intracellular GSH levels, which precedes cell death. nih.gov This depletion is believed to be linked to the formation of reactive o-quinone metabolites during the biotransformation of 4-HEB, which can then react with and deplete GSH. nih.gov The toxicity of 4-HEB was increased by the addition of 1-bromoheptane, a known GSH-depleting agent, further supporting the crucial role of GSH in mitigating the compound's effects. nih.gov
Conversely, studies on a different analog, ethyl 3,4-dihydroxybenzoate (EDHB), showed that it could boost GSH levels in L6 myoblast cells, indicating an enhanced antioxidant status. nih.gov This highlights how small structural differences can lead to distinct cellular outcomes. While some phenolic compounds may deplete GSH through the formation of reactive metabolites, others may enhance the cell's antioxidant capacity. nih.govnih.gov
The generation of reactive oxygen species (ROS) is a common mechanism of cellular injury, leading to oxidative stress when the production of ROS overwhelms the cell's antioxidant defenses. nih.gov The metabolism of xenobiotics by enzymes like CYP2E1 is a known source of ROS. nih.gov
Studies with ethyl 4-hydroxybenzoate (4-HEB) have shown that it leads to the formation of ROS in melanoma cells. nih.gov This ROS generation was made worse by dicoumarol, a diaphorase inhibitor, suggesting that the o-quinone metabolite of 4-HEB is a primary driver of this effect. nih.gov Similarly, another related compound, ethyl 3,4-dihydroxybenzoate (EDHB), was also found to increase ROS generation in isolated rabbit cardiomyocytes. nih.gov In some contexts, this ROS production can act as a signaling mechanism. nih.gov The generation of ROS during ethanol metabolism, for example, is considered a key mechanism of alcohol-induced liver injury. nih.gov Given that acetylated phenolic compounds can influence oxidative stress pathways, it is plausible that this compound could also modulate intracellular ROS levels. nih.govnih.gov
Mitochondrial Function and Integrity in Cellular Models
The integrity of mitochondria is paramount for cellular health, and various chemical agents can disrupt their function. For esters of p-hydroxybenzoic acid (parabens), studies have pointed towards potential interactions with mitochondrial processes. For instance, research on the related compound ethyl 4-hydroxybenzoate (a paraben lacking the 3-acetyl group) in human melanoma cells indicated that its cellular toxicity mechanisms involve mitochondrial disruption. nih.gov
Key findings in related compounds suggest that this compound could influence:
Reactive Oxygen Species (ROS) Formation: The metabolism of similar phenolic compounds can lead to the generation of ROS within cells, which can induce mitochondrial stress. nih.gov
Mitochondrial Permeability Transition Pore (mPTP): It has been observed that inhibitors of the mPTP, such as cyclosporin (B1163) A, can prevent cell toxicity induced by ethyl 4-hydroxybenzoate. This suggests that the opening of this pore is a critical event in the toxicity pathway. nih.gov The presence of the acetyl group at the 3-position in this compound could modulate this interaction.
Glutathione (GSH) Depletion: A time-dependent decrease in intracellular glutathione levels often precedes cell death induced by related benzoates, indicating that the compound may overwhelm the cell's primary antioxidant defense system, leading to mitochondrial damage. nih.gov
Modulation of Key Intracellular Signaling Pathways
Substituted benzoates have been shown to interact with specific intracellular signaling pathways. A notable example is Ethyl 3,4-dihydroxybenzoate (EDHB), an analog where the 3-acetyl group is replaced by a hydroxyl group. EDHB functions as a competitive inhibitor of prolyl hydroxylases (PHDs). nih.gov This inhibition stabilizes the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), a crucial transcription factor. nih.gov
The stabilization of HIF-1α leads to the upregulation of a suite of genes involved in cellular adaptation to low oxygen, including those for antioxidative enzymes like heme-oxygenase I (HO-1). nih.gov While the 3-acetyl group of this compound is electronically different from the 3-hydroxyl group of EDHB, the shared benzoate (B1203000) scaffold suggests a potential, albeit likely different, interaction with cellular signaling cascades. Further research is required to determine if it can modulate the HIF-1α pathway or other key signaling networks, such as NF-κB or MAPK pathways, which are commonly affected by phenolic compounds.
Antioxidant and Free Radical Scavenging Properties (In Vitro Assays)
The chemical structure of this compound, specifically the phenolic hydroxyl group ortho to an acetyl group, strongly suggests potential antioxidant activity. Phenolic compounds are well-known radical scavengers, and this activity is commonly evaluated using in vitro assays.
The antioxidant capacity of phenolic compounds is frequently quantified using stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+). nih.govopenagrar.de
DPPH Assay: In this assay, an antioxidant molecule donates a hydrogen atom to the purple-colored DPPH radical, neutralizing it and causing the color to fade to yellow. The decrease in absorbance at approximately 517 nm is measured to quantify scavenging activity. openagrar.deftb.com.hr
ABTS Assay: The pre-formed blue-green ABTS•+ is reduced by an antioxidant, leading to a loss of color, which is monitored spectrophotometrically around 734 nm. nih.govopenagrar.de This assay is applicable over a wide pH range and can be used for both hydrophilic and lipophilic compounds. nih.gov
The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.
Table 1: Illustrative Antioxidant Activity Data for Phenolic Compounds in DPPH and ABTS Assays This table is for illustrative purposes, showing typical data presentation for antioxidant assays.
| Compound | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
|---|---|---|
| Ascorbic Acid (Standard) | 48.7 | 28.2 |
| 4-Hydroxybenzoic Acid | >100 | ~380 |
| Gallic Acid | ~5 | ~3 |
The primary mechanism by which phenolic compounds like this compound exert antioxidant effects is through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. nih.gov The resulting phenoxyl radical is stabilized by resonance, particularly due to the delocalization of the unpaired electron across the aromatic ring.
In Vitro Antimicrobial Activity Investigations
Esters of p-hydroxybenzoic acid (parabens) are widely recognized for their use as antimicrobial preservatives. researchgate.net Therefore, it is highly probable that this compound possesses antimicrobial properties.
The antimicrobial efficacy of compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. ijpbp.com
Research on parabens has established several key principles:
Spectrum of Activity: Parabens are generally more effective against fungi (yeasts and molds) and Gram-positive bacteria than against Gram-negative bacteria. researchgate.net
Structure-Activity Relationship: The antimicrobial activity of parabens is proportional to the length of the alkyl ester chain. For example, propylparaben (B1679720) and butylparaben (B1668127) are more potent than ethylparaben (B1671687) and methylparaben. nih.gov
Mechanism of Action: While not fully elucidated, the antimicrobial action is thought to involve the disruption of membrane transport processes, inhibition of DNA/RNA synthesis, or interference with key enzyme systems. nih.gov
Some substituted benzoates can also act as efflux pump inhibitors (EPIs). For example, Ethyl 3,4-dihydroxybenzoate has been shown to potentiate the activity of conventional antibiotics against drug-resistant Escherichia coli by inhibiting the efflux pumps that expel the drugs from the bacterial cell. mdpi.com Given its structural similarity, this compound could potentially exhibit similar EPI activity.
Table 2: Reported Minimum Inhibitory Concentrations (MIC) for Structurally Related p-Hydroxybenzoic Acid Esters Data is compiled from published studies on related compounds to illustrate expected efficacy ranges.
| Microorganism | Compound | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Methylparaben | 4000 | researchgate.net |
| Escherichia coli | Methylparaben | 2000 | researchgate.net |
| Escherichia coli | Ethylparaben | 100 (Potentiator) | mdpi.com |
| Aspergillus niger | Methylparaben | 1000 | researchgate.net |
| Candida albicans | Methylparaben | 1000 | researchgate.net |
Evaluation of Antifungal Efficacy Against Fungal Strains
There is currently no specific data available from in vitro studies to populate a table on the antifungal efficacy of this compound against common fungal strains. Research has been conducted on similar molecules, such as other hydroxyacetophenone derivatives and parabens, which demonstrates a broad range of antifungal activities. For instance, various hydroxyacetophenone-tetrazole hybrids have shown inhibitory effects against fungal species like Aspergillus fumigatus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 128 µg/mL. However, this information is not directly applicable to this compound.
Table 1: Antifungal Activity of this compound against Selected Fungal Strains
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Source |
| Candida albicans | Data not available | Data not available | Data not available | |
| Aspergillus niger | Data not available | Data not available | Data not available | |
| Trichophyton rubrum | Data not available | Data not available | Data not available |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
Elucidation of Antimicrobial Mechanisms at the Cellular or Molecular Level
The precise cellular or molecular mechanisms by which this compound may exert antimicrobial effects have not been elucidated in published research. Mechanistic studies on related phenolic compounds often point towards disruption of the cell membrane and inhibition of essential enzymes. For example, some phenolic compounds are known to increase membrane permeability, leading to the leakage of intracellular components and eventual cell death. Others interfere with microbial energy production or protein synthesis. However, without direct experimental investigation of this compound, any proposed mechanism would be purely speculative and extrapolated from the activities of different, albeit structurally related, molecules.
Structure Activity Relationship Sar Studies of Ethyl 3 Acetyl 4 Hydroxybenzoate Derivatives
Correlation of Specific Structural Modifications with Observed Biological Activity Profiles
The biological activity of derivatives of ethyl 3-acetyl-4-hydroxybenzoate can be significantly altered by modifying its core structure. Key areas for modification include the ethyl ester group, the acetyl group, and the phenolic hydroxyl group. Studies on related p-hydroxybenzoic acid esters (parabens) have shown a clear correlation between the length of the alkyl chain of the ester and antimicrobial activity. Generally, as the chain length increases, the antimicrobial efficacy also increases; however, this is often accompanied by a decrease in water solubility sci-hub.se.
In a study on ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives, the introduction of different substituents on the hydrazono moiety led to a range of biological activities, including antioxidant and angiotensin I-converting enzyme (ACE) inhibitory effects. For instance, certain substitutions resulted in compounds with excellent antioxidant activity, with inhibition values ranging from 67.83% to 95.77% at a concentration of 2 µM researchgate.net. This suggests that modifications at the acetyl group position of this compound could lead to a diverse pharmacological profile.
The table below illustrates hypothetical SAR trends based on findings from related compound series.
| Modification | Position of Modification | Potential Impact on Activity | Rationale based on Analogous Compounds |
| Lengthening of the ester alkyl chain | Ethyl group | Increased antimicrobial activity | Observed in p-hydroxybenzoic acid esters (parabens) sci-hub.se. |
| Introduction of bulky substituents | Ethyl group | Decreased activity | Steric hindrance at the active site. |
| Conversion of the acetyl group to other functionalities (e.g., hydrazones) | Acetyl group | Diversification of biological activity (e.g., antioxidant, enzyme inhibition) | Demonstrated in ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives researchgate.net. |
| Substitution on the aromatic ring | Phenyl ring | Modulation of activity based on electronic and steric effects | General principle in medicinal chemistry. |
| Masking or removal of the hydroxyl group | Hydroxyl group | Decreased or altered activity | The phenolic hydroxyl group is often a key pharmacophoric feature. |
Identification of Pharmacophoric Features Essential for Molecular Recognition and Activity
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, the key pharmacophoric features likely include:
A Hydrogen Bond Donor: The phenolic hydroxyl group is a prime candidate for acting as a hydrogen bond donor, which is a common interaction in ligand-receptor binding.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group and the ester functionality can act as hydrogen bond acceptors.
An Aromatic Ring: The benzene (B151609) ring provides a scaffold for the functional groups and can engage in π-π stacking or hydrophobic interactions with the biological target.
A Hydrophobic Region: The ethyl group of the ester provides a small hydrophobic region that can contribute to binding.
In a study on triple uptake inhibitors, a pharmacophore model was developed for novel asymmetric pyran and furan (B31954) derivatives. This model highlighted the importance of a "folded" conformation and specific arrangements of hydrophobic, aromatic, and cationic features for balanced activity against dopamine, serotonin, and norepinephrine (B1679862) transporters nih.gov. While structurally different, this underscores the importance of the spatial arrangement of functional groups for molecular recognition.
Based on related compounds, the pharmacophoric features of this compound derivatives can be summarized as follows:
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Donor | 4-hydroxyl group | Interaction with electron-rich residues in the target protein. |
| Hydrogen Bond Acceptor | 3-acetyl carbonyl, ester carbonyl | Interaction with electron-poor residues in the target protein. |
| Aromatic Center | Benzene ring | π-π stacking, hydrophobic interactions. |
| Hydrophobic Group | Ethyl ester | van der Waals forces, hydrophobic interactions. |
Influence of Aromatic Ring Substituents on Activity Modulation
The nature and position of substituents on the aromatic ring can profoundly influence the electronic properties and steric profile of the molecule, thereby modulating its biological activity. Substituents can be broadly classified as electron-donating or electron-withdrawing groups.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (F, Cl, Br, I) decrease the electron density of the aromatic ring. This can affect the pKa of the phenolic hydroxyl group, making it more acidic, and can also influence the reactivity of the molecule.
Electron-Donating Groups (EDGs): Groups like alkyl (-R), alkoxy (-OR), and amino (-NH2) increase the electron density of the aromatic ring. This can enhance the nucleophilicity of the ring and alter the binding affinity to the target.
Quantitative structure-activity relationship (QSAR) studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increased with an increase in hydrophobicity, molar refractivity, and the presence of a hydroxyl group on the nucleus nih.gov. Conversely, the presence of heteroatoms like N, O, or S at certain positions decreased the inhibitory activity nih.gov.
The following table provides a hypothetical overview of how different substituents on the aromatic ring of this compound might modulate its activity, based on general SAR principles.
| Substituent Type | Example Substituents | Position on Ring | Potential Effect on Activity |
| Electron-Withdrawing | -Cl, -NO2 | Ortho, Meta, or Para to existing groups | May enhance or decrease activity depending on the specific target interaction. |
| Electron-Donating | -CH3, -OCH3 | Ortho, Meta, or Para to existing groups | Can modulate binding affinity and pharmacokinetic properties. |
| Bulky Groups | -t-butyl | Any position | May introduce steric hindrance, leading to decreased activity. |
Stereochemical Considerations and Their Impact on Molecular Interactions
Stereochemistry can play a pivotal role in the biological activity of a molecule, as biological systems are chiral and often exhibit stereospecific recognition of ligands. While this compound itself is achiral, the introduction of a chiral center, for instance, by modifying the acetyl group or adding a chiral substituent, would necessitate the consideration of stereochemical effects.
Research on nature-inspired 3-Br-acivicin isomers and their derivatives has demonstrated the critical importance of stereochemistry for antimalarial activity. In this study, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake might be responsible for the enhanced biological effect nih.govresearchgate.net. Similarly, studies on novel oleandomycin (B1677203) derivatives have shown that altering the stereochemistry at specific positions can have a major influence on antibacterial and anti-inflammatory activity nih.gov.
Should chiral derivatives of this compound be synthesized, it would be expected that:
Enantiomers could exhibit different potencies: One enantiomer may bind more favorably to the target receptor than the other, leading to a significant difference in biological activity.
Diastereomers could have distinct activity profiles: Different diastereomers may adopt different conformations, leading to varied interactions with the biological target and potentially different types of activity.
The impact of stereochemistry is a fundamental concept in drug design, and any future development of chiral derivatives of this compound would require careful stereochemical control and evaluation of the individual stereoisomers.
Potential Non Pharmacological Research Applications and Future Directions
Applications in Advanced Analytical Chemistry Method Development
The development of precise and reliable analytical methods is crucial for chemical and biochemical research. Ethyl 3-acetyl-4-hydroxybenzoate can serve as a key component in the advancement of these techniques.
While specific documentation for this compound as a certified reference standard is not prevalent, its structural relatives, such as Ethyl 4-hydroxybenzoate (B8730719) (ethylparaben), are used in the development of analytical procedures. sigmaaldrich.comvwr.com Ethyl 4-hydroxybenzoate has been employed to study in-situ derivatization for solid-phase microextraction methods aimed at determining parabens and other related compounds in water samples. sigmaaldrich.com Given its stable, crystalline nature, this compound could similarly be synthesized to high purity and used as a standard for method validation, instrument calibration, and quality control, particularly in studies involving substituted phenolic compounds.
As a derivatizing reagent, the acetyl and hydroxyl groups on the benzene (B151609) ring offer potential reactive sites. These could be exploited to tag other molecules, enhancing their detectability in various analytical systems, although this application is more speculative and represents an area for future research.
The separation and quantification of p-hydroxybenzoic acid esters are well-established, often utilizing techniques like thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC). openaccesspub.orgopenaccesspub.orgnih.gov For instance, reversed-phase TLC on silanized silica (B1680970) gel has been successfully used to separate various p-hydroxybenzoate esters, including methyl, ethyl, propyl, and butyl esters. openaccesspub.org
The presence of the acetyl group in this compound introduces an additional level of polarity and a potential site for interaction compared to simpler parabens. This feature can be used to refine and challenge chromatographic methods. Researchers can use this compound to optimize mobile and stationary phases for achieving better resolution among complex mixtures of phenolic compounds. nih.gov The separation of such compounds is influenced by factors like the choice of solvent systems, such as borate (B1201080) buffers mixed with organic solvents like methanol (B129727) or ethyl acetate, and the temperature of the chromatographic system. openaccesspub.orgopenaccesspub.org
| Technique | Stationary Phase | Mobile Phase Example | Application |
| Reversed-Phase TLC | Silanized Silica Gel | Borate buffer (pH 2) with organic solvents (e.g., methanol, ethyl acetate) | Separation and quantification of p-hydroxybenzoic acid and its esters. openaccesspub.org |
| HPLC | Commercially prepared columns (e.g., C18) | Varies based on analyte polarity | High-resolution separation and analysis of complex mixtures. nih.gov |
| Solid-Phase Extraction | Novel sorbents (e.g., Ethyl 4-hydroxybenzoate) | N/A | Pre-concentration and cleanup of analytes from water samples. sigmaaldrich.com |
Contributions to Bioremediation and Environmental Chemical Research
Hydroxybenzoates are common intermediates in the breakdown of various natural and synthetic aromatic compounds in the environment. cabidigitallibrary.orgthesciencenotes.com Understanding their fate is crucial for environmental science and bioremediation efforts.
Microorganisms, particularly bacteria, have evolved sophisticated enzymatic pathways to degrade aromatic compounds, funneling them into central metabolism. thesciencenotes.commdpi.com The degradation of 4-hydroxybenzoate (4-HBA) is a key model for this process and typically proceeds through one of several pathways after initial enzymatic activation. cabidigitallibrary.orgmdpi.com For a compound like this compound, the initial steps would likely involve hydrolysis of the ester bond by an esterase and removal of the acetyl group, yielding a simpler hydroxybenzoate intermediate.
This intermediate would then enter established catabolic pathways:
Protocatechuate Pathway: The aromatic ring is hydroxylated to form protocatechuate. This intermediate is then cleaved by dioxygenase enzymes (either ortho or meta cleavage) and further processed into intermediates of the tricarboxylic acid (TCA) cycle. mdpi.comoup.com
Gentisate Pathway: The hydroxybenzoate is converted to gentisate (2,5-dihydroxybenzoate), which is then cleaved and metabolized. nih.gov This pathway has been observed in various bacterial strains, including species of Bacillus. nih.gov
Studying the degradation of this compound can help elucidate the substrate specificity of the initial hydrolytic enzymes and the regulatory mechanisms that control which catabolic pathway is activated in different microbial species. mdpi.com
| Pathway | Key Intermediate | Key Enzyme Type | Common Microbial Genera |
| Protocatechuate Pathway | Protocatechuic Acid | 4-hydroxybenzoate-3-hydroxylase, Dioxygenases | Pseudarthrobacter, Comamonas, Burkholderia mdpi.com |
| Gentisate Pathway | Gentisate | Gentisate Oxygenase | Bacillus nih.gov |
The breakdown of complex organic molecules in the environment is driven by a vast array of microbial enzymes. nih.govnih.gov The degradation of this compound would require a sequence of enzymatic actions. Enzymes relevant to this process include:
Esterases: To hydrolyze the ethyl ester bond, releasing ethanol (B145695) and 3-acetyl-4-hydroxybenzoic acid.
Monooxygenases and Dioxygenases: These enzymes are critical for activating the stable aromatic ring by adding hydroxyl groups, a prerequisite for ring cleavage. nih.gov For example, 4-hydroxybenzoate-3-hydroxylase is a flavin-dependent monooxygenase that converts 4-HBA to protocatechuate. mdpi.com
Hydrolases: After ring cleavage, various hydrolases are involved in the subsequent steps to break down the aliphatic chain into smaller molecules that can enter central metabolic pathways. nih.gov
By using this compound as a substrate in microbial cultures isolated from contaminated environments, researchers can identify and characterize novel enzymes with specificities for substituted aromatics. This knowledge is valuable for developing targeted bioremediation strategies for environments polluted with more complex aromatic compounds. nih.govnih.gov
Prospects for Rational Design of Novel Chemical Entities and Advanced Materials Research
The chemical scaffold of this compound holds potential for the development of new molecules and materials. The hydroxybenzoate core is a recognized "bio-based" building block. Research into biodegradable polyesters, for instance, has shown that biomass-derived components can be used to create sustainable plastics with desirable mechanical and biodegradable properties. rsc.org
The functional groups on this compound—the hydroxyl group, the ester, and the acetyl group—provide multiple reactive sites for polymerization or chemical modification. This could allow for its use as a monomer or a cross-linking agent in the synthesis of novel polymers. For example, the hydroxyl and the ester groups could be incorporated into polyester (B1180765) chains. The acetyl group provides a point for further chemical derivatization to fine-tune the material's properties, such as its thermal stability, flexibility, or rate of enzymatic degradation. rsc.org This positions the compound as a potential candidate for creating advanced, functional biomaterials for a variety of applications, representing a promising direction for future materials science research.
Emerging Research Avenues and Methodological Advancements in the Field of Aromatic Ester Chemistry
The field of aromatic ester chemistry is undergoing significant evolution, driven by the pursuit of greater efficiency, sustainability, and the discovery of novel functionalities. Traditional synthesis methods, such as Fischer esterification, are increasingly being supplemented or replaced by innovative techniques that offer milder reaction conditions, higher yields, and reduced environmental impact. numberanalytics.comriken.jp These advancements are opening up new research avenues, from green chemistry to advanced materials science and biocatalysis.
Emerging Research Avenues:
Biocatalysis and Biosynthesis: A major shift in chemical synthesis is the move towards biocatalytic processes. numberanalytics.com Enzymes, particularly lipases and esterases, are being employed for the synthesis of aromatic esters due to their high selectivity and ability to operate under mild conditions, often in aqueous solutions. chemistryforsustainability.orgrsc.orgacsgcipr.org This "green" approach minimizes waste and avoids the use of hazardous reagents. chemistryforsustainability.org Research is focused on immobilizing enzymes to improve their stability and reusability, making the process more economically viable. chemistryforsustainability.orgnih.gov For instance, the synthesis of benzyl (B1604629) propionate, an aromatic flavor ester, has been achieved using immobilized lipase (B570770) from Candida antarctica. nih.gov Furthermore, multifunctional biocatalysts are being developed that can perform several chemical transformations in one-pot, simplifying complex syntheses. acs.org
Advanced Materials and Polymer Science: Aromatic esters are crucial building blocks for high-performance polymers and functional materials. numberanalytics.com Research is actively exploring the synthesis of new aromatic esters to be used as monomers for creating advanced polymers like polyesters with unique thermal and mechanical properties. Additionally, new steroidal aromatic esters are being synthesized and characterized for potential applications. nih.gov
Methodological Advancements in Synthesis:
Novel Catalytic Systems: The development of new catalysts is at the heart of modern organic synthesis. In the realm of aromatic esters, a novel palladium-catalyzed "ester dance reaction" has been developed, which allows for the unprecedented translocation of an ester group around an aromatic ring under mild conditions. waseda.jp This reaction was optimized using a palladium salt with a diphosphine ligand (dcypt) and potassium carbonate, achieving yields as high as 85%. waseda.jp
Photocatalysis and Light-Driven Reactions: Visible-light photocatalysis is emerging as a powerful and sustainable tool for organic synthesis, as it uses light as a clean energy source. nih.govsciencedaily.com Researchers have developed methods for synthesizing O-aryl esters through the cross-dehydrogenative coupling of aldehydes and phenols that are induced by visible light, even natural sunlight, without the need for an external photocatalyst. acs.org A novel photocatalyst, N-BAP, has been developed that, when irradiated with blue light, can reduce esters to alcohols, a challenging transformation that requires the transfer of four electrons. sciencedaily.comeurekalert.org Furthermore, photoacid catalysts like Eosin Y are being used for the esterification of aromatic carboxylic acids at room temperature, avoiding traditional strong acid catalysts. chemrxiv.org
Flow Chemistry and Continuous Manufacturing: Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govacs.org This technology has been successfully applied to the synthesis of various esters, including the reduction of esters to aldehydes and the production of biofuel esters using robust solid catalysts. riken.jpoup.comscilit.com Telescoped continuous flow processes, where multiple reaction steps are combined without isolating intermediates, are being developed to maximize efficiency and reduce waste. nih.govacs.org
Electrochemical Synthesis: Electrochemical methods are gaining traction as a green and highly controllable strategy for organic synthesis. acs.org A recently developed process uses an oxygen reduction reaction to trigger the dechlorination of trichloromethyl compounds to form acyl chlorides, which then react to form aromatic esters. This cascaded electrochemical-chemical system achieved a high yield (92.5%) and selectivity (93.2%) for the synthesis of methyl 6-chloronicotinate and shows promise for broad applicability in flow electrolyzers. acs.org
Table 1: Summary of Methodological Advancements in Aromatic Ester Synthesis
| Methodology | Catalyst/Key Reagent | Key Advantages | Example Application | Citation |
|---|---|---|---|---|
| Ester Dance Reaction | Palladium catalyst with dcypt ligand | Allows for ester group translocation on the aromatic ring under mild conditions. | Synthesis of complex aromatic esters from readily available starting materials. | waseda.jp |
| Biocatalysis | Immobilized Lipases (e.g., Novozym 435) | Environmentally friendly, high selectivity, mild reaction conditions. | Synthesis of flavor esters like benzyl propionate. | nih.gov |
| Visible-Light Photocatalysis | Eosin Y (Photoacid) or Self-Promoted (Phenolate) | Uses light as a clean energy source, avoids harsh reagents, room temperature reactions. | Esterification of aromatic acids; cross-dehydrogenative coupling of aldehydes and phenols. | acs.orgchemrxiv.org |
| Flow Chemistry | Solid-supported catalysts or reagents (e.g., DIBALH) | Improved safety, scalability, process control, and potential for telescoped reactions. | Selective reduction of esters to aldehydes; synthesis of α-trifluoromethylthiolated esters. | nih.govacs.orgoup.com |
| Electrochemical Synthesis | Activated Ag electrode | High reactivity and selectivity, mild conditions, scalable. | Cascaded synthesis of methyl 6-chloronicotinate from a trichloromethyl precursor. | acs.org |
Q & A
Q. What are the established synthetic routes for Ethyl 3-acetyl-4-hydroxybenzoate, and how are reaction conditions optimized?
A multi-step synthesis is typical, involving alkylation, bromination, and cyanation. For example, alkylation of a phenolic precursor (e.g., 4-methylsalicylic acid) with ethyl bromide under high-temperature autoclave conditions (150°C, 30 hours) yields intermediates, followed by bromination using N-bromosuccinimide (NBS) in organic solvents at 40–60°C . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the target compound. Optimization focuses on catalyst selection (e.g., palladium for carbonylation steps) and solvent polarity to minimize side reactions . Safety protocols, including fume hood use and protective equipment, are mandatory due to hazardous intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- UV/Vis spectroscopy : Identifies π→π* transitions in the acetyl and benzoate groups, with absorbance typically between 250–300 nm .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, O-H stretch at ~3200 cm⁻¹ for phenolic hydroxyl) .
- HPLC : Reversed-phase C18 columns with mobile phases like methanol/water (70:30) resolve impurities. LogP values (~1.3–2.0) guide solvent selection .
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) assign proton environments (e.g., ethyl group triplets at δ 1.2–1.4 ppm) and confirm substitution patterns .
Advanced Research Questions
Q. How can contradictions in crystallographic data for this compound be resolved?
Crystallographic refinement using SHELXL is recommended for high-resolution data, especially for handling twinned crystals or disorder in the acetyl group. Key steps:
- Data collection : Ensure completeness >95% and redundancy >4 for robust statistics.
- Refinement : Apply restraints to anisotropic displacement parameters for oxygen atoms.
- Validation : Use tools like PLATON to check for missed symmetry or hydrogen-bonding inconsistencies . Discrepancies in unit cell parameters may arise from solvent inclusion; repeating crystallizations in different solvents (e.g., DMF vs. ethanol) can clarify .
Q. What experimental and computational approaches are used to study interactions between this compound and biological targets?
- UV/Vis titrations : Monitor hypochromic shifts to assess DNA intercalation or groove binding.
- Viscometry : Measure increases in DNA viscosity to distinguish binding modes.
- DFT calculations : Model molecular orbitals and binding energies using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps to experimental spectra .
- Thermodynamic analysis : Van’t Hoff plots (ΔG, ΔH, ΔS) derived from temperature-dependent binding constants reveal entropy-driven vs. enthalpy-driven interactions .
Q. How can thermal stability and degradation pathways of this compound be systematically evaluated?
- TGA/DSC : Perform under nitrogen to track decomposition onset (typically >200°C). Weight loss at ~250°C correlates with acetyl group cleavage.
- GC-MS : Identify volatile degradation products (e.g., CO₂ from decarboxylation).
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; HPLC monitors hydrolytic degradation (e.g., free 4-hydroxybenzoic acid formation) .
Q. What strategies address low yields in large-scale syntheses of this compound?
- Catalyst optimization : Replace homogeneous palladium catalysts with heterogeneous alternatives (e.g., Pd/C) to improve recovery.
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps like bromination.
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, stoichiometry). Response surfaces predict ideal conditions .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Molecular docking : AutoDock Vina simulates binding to enzymatic active sites (e.g., esterases or cytochrome P450).
- MD simulations : GROMACS models solvation effects and conformational flexibility in aqueous vs. nonpolar environments.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
